molecular formula C11H13BrO3 B8295148 2-(2-Bromophenoxy)pentanoic acid

2-(2-Bromophenoxy)pentanoic acid

Cat. No.: B8295148
M. Wt: 273.12 g/mol
InChI Key: AFHOUQCMBFHADU-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)pentanoic acid is a brominated aromatic ether derivative of pentanoic acid. Its structure consists of a pentanoic acid backbone substituted at the second carbon with a 2-bromophenoxy group. Bromine’s electron-withdrawing nature and steric bulk likely influence its reactivity, acidity, and biological interactions compared to chlorinated or methylated analogs .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-(2-bromophenoxy)pentanoic acid

InChI

InChI=1S/C11H13BrO3/c1-2-5-10(11(13)14)15-9-7-4-3-6-8(9)12/h3-4,6-7,10H,2,5H2,1H3,(H,13,14)

InChI Key

AFHOUQCMBFHADU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)OC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-(2-Bromophenoxy)pentanoic Acid

Compound Name Substituents/Modifications Key Properties/Applications References
2-(2,4-Dichlorophenoxy)pentanoic acid 2,4-Dichlorophenoxy group Synthetic intermediate for pseudomonal inhibitors; 99% yield via bromoester coupling
Gemfibrozil 2,5-Dimethylphenoxy; 2,2-dimethylpentanoic acid Lipid-lowering agent (fibrate class)
Fenofibric acid 4-(4-Chlorobenzoyl)phenoxy; 2-methylpropanoic acid Active metabolite of fenofibrate; hypolipidemic
JWH-210N-pentanoic acid Synthetic cannabinoid metabolite Analytical challenges in urine screening (19% precision bias)
2-({[(3-bromobenzyl)amino]carbonyl}amino)pentanoic acid Urea-linked 3-bromobenzyl group Potential enzyme inhibitor; molecular weight 329.19 g/mol

Substituent Effects on Reactivity and Bioactivity

  • Phenoxy vs. Benzoyl Groups: Fenofibric acid’s 4-chlorobenzoylphenoxy group enhances electron withdrawal, increasing acidity (pKa ~3.5–4.5) compared to bromophenoxy derivatives.
  • Chain Branching: Gemfibrozil’s 2,2-dimethylpentanoic acid chain improves metabolic stability, whereas the linear chain in this compound may favor different binding conformations.

Physicochemical Properties

  • Acidity: The electron-withdrawing bromophenoxy group likely lowers the pKa of this compound compared to non-halogenated analogs (e.g., pentanoic acid pKa ~4.8 ).
  • Solubility: Bromine’s hydrophobicity may reduce aqueous solubility relative to hydroxylated variants like (S)-2-((Fmoc)amino)-5-(4-hydroxypiperidinyl)pentanoic acid hydrochloride (water-soluble salt form) .

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